![molecular formula C15H15N3O B7554614 2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile](/img/structure/B7554614.png)
2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile
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Overview
Description
2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile is a chemical compound that has been studied extensively in the field of scientific research due to its potential applications in various biological processes. It is a quinoline derivative that has been shown to have a range of biochemical and physiological effects, making it an important compound for further research.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile involves the inhibition of specific enzymes, such as cholinesterases and monoamine oxidases. By inhibiting these enzymes, the compound can modulate the levels of neurotransmitters in the brain, which can have a range of effects on various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile are varied and depend on the specific biological process being studied. It has been shown to have activity against cholinesterases, which are involved in the regulation of acetylcholine levels in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. It has also been shown to have activity against monoamine oxidases, which are involved in the regulation of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes it a potential candidate for the treatment of Parkinson's disease, which is characterized by a decrease in dopamine levels in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile in lab experiments is its ability to modulate specific biological processes, making it a potential candidate for the treatment of various neurological disorders. However, one limitation is that the compound may have off-target effects, which could lead to unintended consequences.
Future Directions
There are several potential future directions for the study of 2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile. One area of research could be the development of more potent and selective inhibitors of specific enzymes, such as cholinesterases and monoamine oxidases. Another area of research could be the development of novel drug delivery systems that could improve the bioavailability and efficacy of the compound. Additionally, further studies could be conducted to investigate the potential applications of the compound in other biological processes, such as inflammation and cancer.
Synthesis Methods
The synthesis of 2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile involves the reaction of 4-hydroxypiperidine with 2-chloro-3-cyanopyridine in the presence of a base, such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Scientific Research Applications
2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile has been studied extensively for its potential applications in various biological processes. It has been shown to have activity against various enzymes, including cholinesterases and monoamine oxidases, which are involved in the regulation of neurotransmitters in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-10-12-9-11-3-1-2-4-14(11)17-15(12)18-7-5-13(19)6-8-18/h1-4,9,13,19H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPLJRYSCPXWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3C=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile |
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